(4-Acetamidophenyl) 3-nitrobenzoate
Description
(4-Acetamidophenyl) 3-nitrobenzoate is an ester derivative synthesized from 4-acetamidophenol and 3-nitrobenzoic acid. Its structure features a phenyl ring substituted with an acetamido group (-NHCOCH₃) at the para position and a nitro (-NO₂) group at the meta position of the benzoate moiety. The acetamido group may enhance solubility and hydrogen-bonding capacity, while the nitro group contributes to electron-withdrawing effects, influencing reactivity and interactions with biological targets .
Properties
IUPAC Name |
(4-acetamidophenyl) 3-nitrobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O5/c1-10(18)16-12-5-7-14(8-6-12)22-15(19)11-3-2-4-13(9-11)17(20)21/h2-9H,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLFKTRKWYNRAEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OC(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Acetamidophenyl) 3-nitrobenzoate typically involves the esterification of 4-acetamidophenol with 3-nitrobenzoyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include maintaining the temperature at around 0-5°C to control the rate of reaction and prevent side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(4-Acetamidophenyl) 3-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-acetamidophenol and 3-nitrobenzoic acid.
Substitution: The acetamido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Substitution: Various nucleophiles such as amines or thiols under appropriate conditions.
Major Products Formed
Reduction: 4-Acetamidophenyl 3-aminobenzoate.
Hydrolysis: 4-Acetamidophenol and 3-nitrobenzoic acid.
Substitution: Depending on the nucleophile, various substituted products can be formed.
Scientific Research Applications
(4-Acetamidophenyl) 3-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (4-Acetamidophenyl) 3-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The acetamido group can form hydrogen bonds with biological molecules, influencing their function and activity .
Comparison with Similar Compounds
Structural and Functional Differences
The following table compares (4-acetamidophenyl) 3-nitrobenzoate with key analogs:
Key Findings from Comparative Studies
Nitro Position Dictates Bioactivity :
In bioreporter assays, 3-nitrobenzoate and 4-nitrobenzoate isomers failed to induce EGFP expression in BRprox mutant cells, unlike 2-nitrobenzoate (2NBA) . This highlights the importance of nitro group positioning, where ortho-substitution (2NBA) is essential for bioreporter activation. The meta-nitro configuration in this compound likely precludes similar activity.- Substituent Effects on Physicochemical Properties: The 4-acetamido group in the target compound may improve aqueous solubility compared to halogenated analogs like (4-chlorophenyl) 4-nitrobenzoate, which is more lipophilic due to the chloro substituent .
- Pharmacological Potential: Organotin(IV) 3-nitrobenzoate derivatives exhibit antimalarial activity, though this is attributed to synergistic effects between the nitro group and the tin center . While this compound lacks a metal center, its nitrobenzoate moiety could still contribute to bioactivity in non-metal-dependent contexts.
Research Implications and Limitations
- Structural Isomerism: The nitro group’s position (ortho, meta, para) significantly impacts biological specificity, as seen in bioreporter assays . This suggests that even minor structural changes in nitrobenzoate derivatives can lead to divergent applications.
- Data Gaps : Direct pharmacological or mechanistic studies on this compound are absent in the reviewed literature. Further research is needed to validate inferred properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
